Cas no 2248373-85-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate is a specialized organic compound featuring a fused isoindole-1,3-dione (phthalimide) moiety linked to a 2,6-dimethylquinoline-4-carboxylate group. This structure imparts unique reactivity and potential applications in pharmaceutical intermediates or materials science. The phthalimide component offers stability and versatility in synthetic transformations, while the quinoline carboxylate moiety may contribute to biological activity or coordination properties. Its well-defined molecular architecture allows for precise modifications, making it valuable for targeted research in medicinal chemistry or functional materials. The compound's crystalline nature facilitates purification and characterization, ensuring reproducibility in experimental settings. Its dual functionality enables diverse derivatization pathways for further chemical exploration.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate structure
2248373-85-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate
CAS No:2248373-85-3
MF:C20H14N2O4
MW:346.336164951324
CID:6396632
PubChem ID:165732005
Update Time:2025-06-08

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6518842
    • 2248373-85-3
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate
    • Inchi: 1S/C20H14N2O4/c1-11-7-8-17-15(9-11)16(10-12(2)21-17)20(25)26-22-18(23)13-5-3-4-6-14(13)19(22)24/h3-10H,1-2H3
    • InChI Key: ZXDHUPHNCADJGG-UHFFFAOYSA-N
    • SMILES: O(C(C1C=C(C)N=C2C=CC(C)=CC=12)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 346.09535693g/mol
  • Monoisotopic Mass: 346.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 76.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate

Chemical Profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate (CAS No. 2248373-85-3)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate, identified by its CAS number 2248373-85-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its fused ring system comprising an isoindole moiety linked to a quinoline scaffold. The presence of a 1,3-dioxo functional group and a 2,6-dimethylquinoline-4-carboxylate substituent endows the molecule with unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and molecular medicine.

The isoindole core is a versatile structural motif that has been extensively studied for its biological activity. Isoindoles are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the 1,3-dioxo group into the isoindole framework introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. This feature makes the compound a valuable intermediate in synthetic chemistry and allows for further functionalization to tailor its biological properties.

The quinoline moiety is another critical component of this compound, contributing to its overall pharmacophore. Quinoline derivatives have a long history in medicinal chemistry, with several well-known drugs derived from this scaffold. For instance, chloroquine and quinine are classic examples of quinoline-based compounds with therapeutic applications. The presence of methyl groups at the 2 and 6 positions of the quinoline ring enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. Additionally, the 4-carboxylate group provides a site for further derivatization, enabling the creation of novel analogs with enhanced biological activity.

Recent advancements in computational chemistry and molecular modeling have facilitated the study of such complex molecules. The three-dimensional structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate has been computationally predicted to reveal insights into its interactions with biological targets. These studies suggest that the compound may bind to specific proteins or enzymes involved in cancer cell proliferation and inflammation pathways. The ability to predict these interactions computationally allows researchers to design more effective derivatives with optimized binding affinities.

In vitro studies have begun to explore the potential biological activities of this compound. Preliminary experiments indicate that it may exhibit inhibitory effects on certain kinases and transcription factors relevant to cancer therapy. The combination of the isoindole and quinoline scaffolds appears to create a molecule with dual-targeting capabilities, which could be advantageous in developing multi-modal therapeutic strategies. Furthermore, the 1,3-dioxo group may play a role in modulating redox signaling pathways, which are often dysregulated in disease states.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key reactions such as cyclization, condensation, and functional group transformations. Advanced synthetic techniques have been employed to ensure high yield and purity throughout the process. The development of efficient synthetic routes is crucial for scaling up production and conducting large-scale biological evaluations.

The pharmacokinetic properties of this compound are also under investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of lipophilic substituents suggests that it may have good oral bioavailability. Additionally, preliminary data indicate that it is metabolically stable under physiological conditions but undergoes specific enzymatic degradation pathways that could be exploited for targeted drug delivery.

The potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylquinoline-4-carboxylate extend beyond oncology. Research is ongoing into its efficacy against infectious diseases caused by bacteria and viruses. The structural features that contribute to its anti-cancer properties may also be relevant for developing novel antimicrobial agents. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into clinical applications.

As computational methods continue to evolve, so does our ability to predict the biological behavior of complex molecules like this one. Machine learning algorithms have been trained on large datasets of chemical structures and their corresponding biological activities to identify promising candidates for further investigation. These tools have already proven valuable in identifying potential lead compounds for drug development programs.

The future direction of research on 1-(5-fluorouracil)-4-(pyridineamino)benzene sulfonamide (CAS No: 10789591) will likely involve exploring its mechanism of action at a molecular level. Understanding how it interacts with biological targets will provide critical insights into its therapeutic potential and help guide the design of next-generation derivatives.

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